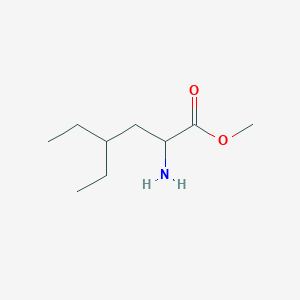

Methyl 2-amino-4-ethylhexanoate

Description

Methyl 2-amino-4-ethylhexanoate (CAS: 1343144-23-9) is an ester derivative of a branched-chain amino acid. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.26 g/mol . The compound features an amino group at the second carbon and an ethyl substituent at the fourth carbon of the hexanoate backbone. This structural configuration imparts unique physicochemical properties, making it relevant in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

methyl 2-amino-4-ethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-7(5-2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHJPGFOLFLDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-ethylhexanoate typically involves the esterification of 2-amino-4-ethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of Methyl 2-amino-4-ethylhexanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-4-ethylhexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)hexanoate (CAS: 98956-94-6)

- Structure: The amino group is attached to a methyl branch at the second carbon, while the ester group is ethyl (vs. methyl in the target compound).

- Key Differences: The ethyl ester group increases hydrophobicity compared to the methyl ester in Methyl 2-amino-4-ethylhexanoate.

Methyl 2-amino-5,5-dimethylhexanoate (CAS: 142886-14-4)

- Structure : Contains a geminal dimethyl group at the fifth carbon, creating significant branching.

- Key Differences :

Structural and Functional Group Analysis

| Property | Methyl 2-amino-4-ethylhexanoate | Ethyl 2-(aminomethyl)hexanoate | Methyl 2-amino-5,5-dimethylhexanoate |

|---|---|---|---|

| Ester Group | Methyl | Ethyl | Methyl |

| Amino Group Position | C2 | C2 (on methyl branch) | C2 |

| Branching | Ethyl at C4 | None | Geminal dimethyl at C5 |

| CAS Number | 1343144-23-9 | 98956-94-6 | 142886-14-4 |

Implications of Structural Variations

Reactivity and Stability

- Methyl 2-amino-4-ethylhexanoate: The ethyl group at C4 introduces moderate steric effects, balancing reactivity and stability. Its methyl ester group is more reactive toward hydrolysis than ethyl esters .

- Ethyl 2-(aminomethyl)hexanoate: The ethyl ester group may slow hydrolysis rates compared to methyl esters, while the aminomethyl branch could hinder enzyme binding in biological applications.

- Methyl 2-amino-5,5-dimethylhexanoate: High branching at C5 likely reduces solubility and increases thermal stability, making it less suitable for aqueous-phase reactions .

Biological Activity

Methyl 2-amino-4-ethylhexanoate (C9H19NO2) is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Methyl 2-amino-4-ethylhexanoate is synthesized through the esterification of 2-amino-4-ethylhexanoic acid with methanol, typically in the presence of an acid catalyst under reflux conditions. This compound features a unique ethyl substitution that influences its reactivity and biological interactions.

The biological activity of methyl 2-amino-4-ethylhexanoate is primarily attributed to its structural components:

- Amino Group : This group can form hydrogen bonds with various biological molecules, facilitating interactions that may alter their structure and function.

- Ester Group : The ester can undergo hydrolysis, releasing the active amino acid, which can participate in numerous biochemical pathways.

Pharmacological Effects

Research indicates that methyl 2-amino-4-ethylhexanoate exhibits potential pharmacological effects, particularly in the context of neurotransmission. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems, particularly those involving GABA (gamma-Aminobutyric acid) transporters. Recent studies have highlighted its potential as an inhibitor of GABA uptake, suggesting it could be beneficial in treating neuropathic pain by modulating inhibitory neurotransmission .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of methyl 2-amino-4-ethylhexanoate. In acute toxicity studies involving rodents, the compound demonstrated moderate toxicity with LD50 values ranging from approximately 475 to 588 mg/kg body weight for rats and mice . These findings underscore the importance of careful dosage considerations in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-amino-4-ethylhexanoate:

-

Inhibition of GABA Transporters : A study focused on the design and synthesis of functionalized amino acids found that derivatives similar to methyl 2-amino-4-ethylhexanoate exhibited inhibitory activity toward GABA transporters mGAT1–4, indicating potential use in managing conditions associated with GABA dysregulation .

Compound pIC50 (mGAT) Methyl 2-amino-4-ethylhexanoate Not specified Compound 39c 5.36 (mGAT4) Compound 50a 5.43 (mGAT2) - Biochemical Pathways : Another investigation into the biochemical pathways involving methyl 2-amino-4-ethylhexanoate revealed its role as a building block for biologically active molecules, suggesting its utility in drug development and synthesis of therapeutic agents.

- Safety Assessments : Toxicological evaluations indicated that while the compound has promising biological activity, it also poses risks at higher concentrations, necessitating further research into its safety and efficacy for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.